molecular formula C11H23N B8560218 N,N-Bis(2-methylpropyl)prop-1-en-1-amine CAS No. 100334-82-5

N,N-Bis(2-methylpropyl)prop-1-en-1-amine

Cat. No. B8560218
CAS RN: 100334-82-5
M. Wt: 169.31 g/mol
InChI Key: MBCKVJRETSOENF-UHFFFAOYSA-N
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Description

N,N-Bis(2-methylpropyl)prop-1-en-1-amine is a useful research compound. Its molecular formula is C11H23N and its molecular weight is 169.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Bis(2-methylpropyl)prop-1-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(2-methylpropyl)prop-1-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

100334-82-5

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

2-methyl-N-(2-methylpropyl)-N-prop-1-enylpropan-1-amine

InChI

InChI=1S/C11H23N/c1-6-7-12(8-10(2)3)9-11(4)5/h6-7,10-11H,8-9H2,1-5H3

InChI Key

MBCKVJRETSOENF-UHFFFAOYSA-N

Canonical SMILES

CC=CN(CC(C)C)CC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following a procedure similar to that described in Example 64(i), but using propionaldehyde and diisobutylamine as starting materials, the title compound was obtained as a colorless oily substance (yield 29%), boiling at 63-66° C./10 mmHg
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29%

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 64(iii), but using 2-(4-chlorophenacyl) propionaldehyde [prepared as described in step (ii) above] and 4-sulfamoylaniline as starting materials, the title compound was obtained as a pale brown powder (yield 35%), melting at 196-198° C.
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2-(4-chlorophenacyl) propionaldehyde
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Yield
35%

Synthesis routes and methods III

Procedure details

To a suspension of magnesium sulfate (10.1 g) in diisobutylamine (72.2 g) was added dropwise propionaldehyde (16.4 g) at 0-10° C. under a nitrogen atmosphere, and it was stirred at 10-15° C. for 1.5 hours. After ice-cooling, water (60 ml) was added and it was stirred to dissolve the magnesium sulfate. After the removal of the aqueous layer, to the organic layer obtained was added a 9% (w/v) aqueous acetic acid solution (200 ml) at 0-5° C. and then stirred for 10 minutes. The aqueous layer was, then, removed again, a 0.5% (w/v) aqueous sodium hydroxide solution (60 ml) was added to the organic layer at 0-5° C., and stirred for 5 minutes. After stirring, the aqueous layer was removed to afford the title compound (42.5 g, yield: 81%, purity: 95.3%) as a colorless oil.
Quantity
10.1 g
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reactant
Reaction Step One
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72.2 g
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reactant
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16.4 g
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reactant
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60 mL
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reactant
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0 (± 1) mol
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reactant
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200 mL
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Yield
81%

Synthesis routes and methods IV

Procedure details

To a suspension of magnesium sulfate (15.1 g) in diisobutylamine (107.3 g) was added dropwise propionaldehyde (24.8 g) at 0-10° C. under a nitrogen atmosphere, and it was stirred at 10-15° C. for 1.5 hours. After ice-cooling, water (90 ml) was added and it was stirred to dissolve the magnesium sulfate. After the removal of the aqueous layer, to the organic layer obtained was added an 8% (w/v) aqueous sulfuric acid solution (300 ml) at 0-5° C. and then stirred for 10 minutes. The aqueous layer was, then, removed again, a 0.5% (w/v) aqueous sodium hydroxide solution (90 ml) was added to the organic layer at 0-5° C., and stirred for 10 minutes. After stirring, the aqueous layer was removed to afford the title compound (57.0 g, yield: 76%, purity: 96.7%) as a colorless oil.
Quantity
15.1 g
Type
reactant
Reaction Step One
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107.3 g
Type
reactant
Reaction Step One
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24.8 g
Type
reactant
Reaction Step Two
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Quantity
90 mL
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0 (± 1) mol
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300 mL
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Reaction Step Five
Yield
76%

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